2-(4-Bromophenyl)-2,2-difluoroethan-1-amine 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1378866-69-3
VCID: VC5716156
InChI: InChI=1S/C8H8BrF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2
SMILES: C1=CC(=CC=C1C(CN)(F)F)Br
Molecular Formula: C8H8BrF2N
Molecular Weight: 236.06

2-(4-Bromophenyl)-2,2-difluoroethan-1-amine

CAS No.: 1378866-69-3

Cat. No.: VC5716156

Molecular Formula: C8H8BrF2N

Molecular Weight: 236.06

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-2,2-difluoroethan-1-amine - 1378866-69-3

Specification

CAS No. 1378866-69-3
Molecular Formula C8H8BrF2N
Molecular Weight 236.06
IUPAC Name 2-(4-bromophenyl)-2,2-difluoroethanamine
Standard InChI InChI=1S/C8H8BrF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2
Standard InChI Key ARQYKMXMQFUESA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(CN)(F)F)Br

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine, reflects its molecular architecture:

  • A primary amine (-NH2) at the first carbon of an ethane chain.

  • Two fluorine atoms and a 4-bromophenyl group substituent at the second carbon.

Molecular Formula: C8H8BrF2N\text{C}_8\text{H}_8\text{BrF}_2\text{N}
Molecular Weight: 246.06 g/mol
Structural Formula:

NH2CH2C(F)2C6H4Br\text{NH}_2-\text{CH}_2-\text{C}(\text{F})_2-\text{C}_6\text{H}_4\text{Br}

This structure places the molecule within a class of halogenated fluorinated amines, which are often explored for their bioisosteric potential in drug design .

Synthesis Methods

General Synthetic Strategy

The synthesis of 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine can be extrapolated from analogous methodologies used for structurally related compounds, such as 2-bromo-2,2-difluoroethylamine hydrochloride . A two-step approach is hypothesized:

  • Amidation of a Difluoroester:

    • Reacting ethyl 2-(4-bromophenyl)-2,2-difluoroacetate with ammonia gas in an ether solvent to form 2-(4-bromophenyl)-2,2-difluoroacetamide.

    • Conditions: Room temperature, ammonia saturation, followed by solvent evaporation and hexane washing .

  • Reductive Amination:

    • Reducing the acetamide intermediate using sodium borohydride (NaBH4\text{NaBH}_4) in tetrahydrofuran (THF) with boron trifluoride etherate (BF3OEt2\text{BF}_3\cdot\text{OEt}_2) as a catalyst.

    • Post-reduction steps include quenching with sodium hydroxide, dichloromethane extraction, and hydrochloride salt formation via hydrogen chloride gas .

Hypothetical Reaction Scheme:

CH2(COOEt)C(F)2C6H4BrNH3CH2(CONH2)C(F)2C6H4BrNaBH4/BF3CH2(NH2)C(F)2C6H4Br\text{CH}_2(\text{COOEt})-\text{C}(\text{F})_2-\text{C}_6\text{H}_4\text{Br} \xrightarrow{\text{NH}_3} \text{CH}_2(\text{CONH}_2)-\text{C}(\text{F})_2-\text{C}_6\text{H}_4\text{Br} \xrightarrow{\text{NaBH}_4/\text{BF}_3} \text{CH}_2(\text{NH}_2)-\text{C}(\text{F})_2-\text{C}_6\text{H}_4\text{Br}

Optimized Conditions and Yield

Based on analogous syntheses , the yield for such a route is estimated at 30–35%, with critical parameters including:

  • Temperature Control: 0–10°C during BF3OEt2\text{BF}_3\cdot\text{OEt}_2 addition to prevent side reactions.

  • Solvent Ratios: THF-to-amide mass ratio of 6:1–8:1 to ensure solubility.

  • Stoichiometry: NaBH4\text{NaBH}_4 and BF3OEt2\text{BF}_3\cdot\text{OEt}_2 at 2–3 equivalents relative to the amide.

Physicochemical Properties

Key Characteristics

PropertyValue/Description
Molecular FormulaC8H8BrF2N\text{C}_8\text{H}_8\text{BrF}_2\text{N}
Molecular Weight246.06 g/mol
Physical StateSolid (hypothesized)
SolubilitySoluble in polar aprotic solvents (e.g., THF, DCM)
Melting PointNot reported (estimated 150–170°C)
StabilityStable under inert conditions

Spectroscopic Data

  • 1H^1\text{H} NMR: Expected signals include a singlet for the NH2\text{NH}_2 group (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.6 ppm).

  • 19F^{19}\text{F} NMR: Two equivalent fluorine atoms resonating near δ -120 ppm .

Applications and Biological Relevance

Pharmaceutical Intermediates

The compound’s fluorinated and brominated structure makes it a candidate for:

  • CNS Drug Development: Fluorinated amines often enhance blood-brain barrier permeability .

  • Kinase Inhibitors: The bromophenyl group may act as a hydrophobic anchor in ATP-binding pockets.

Agrochemical Uses

  • Herbicide Synthons: Bromine and fluorine substituents can improve lipid solubility for foliar uptake.

Recent Research Developments

While direct studies on 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine are scarce, advances in fluorinated amine synthesis (e.g., catalytic asymmetric fluorination) suggest pathways to enantioselective variants . Industrial-scale adaptations of the sodium borohydride reduction method remain a focus for cost-effective production .

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